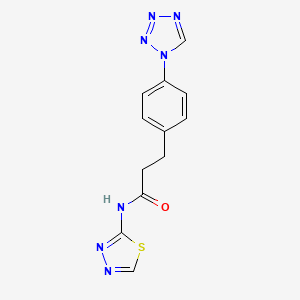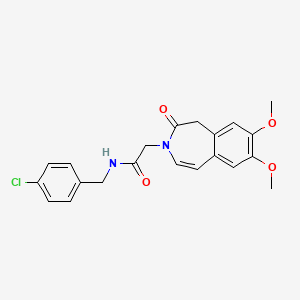![molecular formula C24H19NO4 B12159224 N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B12159224.png)
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and coumarins. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide typically involves the reaction of 4-hydroxyphenethylamine with 4-(2-oxo-2H-chromen-3-yl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin moiety can be reduced to form dihydrocoumarins.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide involves its interaction with various molecular targets. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, affecting their function. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. Specific pathways involved include the inhibition of bacterial DNA gyrase and the modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxycoumarin derivatives: These compounds share the coumarin core structure and exhibit similar biological activities.
Benzamide derivatives: Compounds like N-(4-hydroxyphenyl)benzamide have similar structural features and biological properties.
Uniqueness
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is unique due to the combination of the benzamide and coumarin moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C24H19NO4 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-4-(2-oxochromen-3-yl)benzamide |
InChI |
InChI=1S/C24H19NO4/c26-20-11-5-16(6-12-20)13-14-25-23(27)18-9-7-17(8-10-18)21-15-19-3-1-2-4-22(19)29-24(21)28/h1-12,15,26H,13-14H2,(H,25,27) |
InChI Key |
CVWYEDNIKTVQQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)NCCC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1H-1,2,4-triazol-5-ylsulfanyl)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B12159141.png)


![methyl 4-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}benzoate](/img/structure/B12159157.png)
![N'-[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159158.png)
![4-{[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl}-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B12159164.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B12159182.png)
![1-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B12159190.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159196.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide](/img/structure/B12159210.png)
![4-benzyl-N-{2-oxo-2-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide](/img/structure/B12159218.png)
![methyl 4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)methyl]-2-thiophenecarboxylate](/img/structure/B12159222.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159231.png)
